![molecular formula C11H21NO2S B6598740 tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis CAS No. 2133358-62-8](/img/structure/B6598740.png)
tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis
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Description
The compound “tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate, cis” is a complex organic molecule. It is closely related to tert-butyl (1s,4s)-4-aminocyclohexane-1-carboxylate hydrochloride and tert-Butyl (4-aminocyclohexyl)carbamate , both of which are organic compounds used in chemical research .
Scientific Research Applications
Synthesis of Cyclohexanethiol
The compound can be synthesized from cyclohexene through Markovnikov addition of hydrogen sulfide . It can also be synthesized from cyclohexanol by treatment with hydrogen sulfide in the presence of a catalyst blend containing a hydrotreating catalyst and a dehydration catalyst .
Oxidation to Disulphides
Cyclohexanethiols can be oxidized to disulphides, which have applications in various chemical reactions .
Oxidation to Sulfonic Acid
Cyclohexanethiols can also be oxidized to sulfonic acid, which is used in the manufacture of detergents, dyes, and pharmaceuticals .
Oxidation to Thiosulfonate
Another oxidation reaction of cyclohexanethiols leads to thiosulfonate, which has applications in organic synthesis .
Coupling with Aryl Halides
Cyclohexanethiols can undergo coupling reactions with aryl halides, which are used in the synthesis of biologically active compounds .
Reaction with Alcohols, Amines, Carboxylic Acids, and Ester
Cyclohexanethiols can react with alcohols, amines, carboxylic acids, and ester, leading to a variety of products with potential applications in chemical and pharmaceutical industries .
Displacement of SH Group
The SH group in cyclohexanethiols can be displaced in various reactions, leading to a range of different compounds .
Addition to Unsaturated Compounds
Cyclohexanethiols can undergo addition reactions with unsaturated compounds, which are useful in the synthesis of polymers and other materials .
properties
IUPAC Name |
tert-butyl N-(4-sulfanylcyclohexyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBMNZSSIAKCBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Mercapto-cyclohexyl)-carbamic acid tert-butyl ester | |
CAS RN |
2133358-62-8 |
Source
|
Record name | rac-tert-butyl N-[(1s,4s)-4-sulfanylcyclohexyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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